molecular formula C18H20N2O3 B5791973 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide

4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide

Cat. No. B5791973
M. Wt: 312.4 g/mol
InChI Key: GMONKXIKCVFETG-UHFFFAOYSA-N
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Description

4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which block the activity of BTK, a key enzyme involved in the development and progression of cancer cells.

Mechanism of Action

4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide works by blocking the activity of BTK, a key enzyme involved in the development and progression of cancer cells. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects on cancer cells. In preclinical studies, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has also been shown to inhibit the activation of key signaling pathways involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the development and use of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide. One area of research is the identification of biomarkers that can predict response to 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide in different types of cancer. Another area of interest is the combination of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide, is an area of active research.

Synthesis Methods

The synthesis of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide involves a multi-step process that starts with the reaction of 2,3,5-trimethylphenol with acetic anhydride to form 2,3,5-trimethylphenyl acetate. This intermediate is then reacted with 4-aminobenzamide in the presence of a base catalyst to form the final product, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide.

Scientific Research Applications

4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to exhibit potent anti-tumor activity by inhibiting the growth and survival of cancer cells.

properties

IUPAC Name

4-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(21)20-15-6-4-14(5-7-15)18(19)22/h4-9H,10H2,1-3H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMONKXIKCVFETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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